molecular formula C21H24NO2P B8242459 N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B8242459
M. Wt: 353.4 g/mol
InChI Key: JUABZMOAYAHVTB-UHFFFAOYSA-N
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Description

(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocin ring system fused with a diindeno structure, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diindeno derivatives with phosphoramidite reagents can yield the desired dioxaphosphocin ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various enantioselective transformations, making it valuable in asymmetric synthesis .

Biology

Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for treating certain diseases .

Industry

Industrially, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions is particularly noteworthy .

Mechanism of Action

The mechanism of action of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic processes. It may also interact with enzymes, altering their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-SIPHOS-PE
  • (S)-SDP
  • (S)-H8-BINAP

Uniqueness

Compared to similar compounds, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] stands out due to its unique dioxaphosphocin ring system and its ability to form stable complexes with a variety of metal ions. This makes it particularly effective in catalytic applications and as a research tool in studying metalloproteins .

Properties

IUPAC Name

N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO2P/c1-3-22(4-2)25-23-17-9-5-7-15-11-13-21(19(15)17)14-12-16-8-6-10-18(24-25)20(16)21/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUABZMOAYAHVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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